2(S)-Amino-6-boronohexanoic acid is a potent and selective inhibitor of the enzyme arginase. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Arginase is a metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. [, ] 2(S)-Amino-6-boronohexanoic acid acts as a transition state analogue inhibitor of arginase, mimicking the tetrahedral intermediate formed during the hydrolysis of L-arginine. [, , ] This compound is widely used in scientific research to investigate the role of arginase in various physiological and pathological processes. [, , , , , , , , , , , , , , , , , , , , , , , , ]
One efficient synthesis of 2(S)-Amino-6-boronohexanoic acid involves a three-step process. [] The key step utilizes the chiral auxiliary (S)-2-[N’-(N-benzylprolyl)amino]benzophenone (BPB). [] This auxiliary, complexed with nickel (II), facilitates the alkylation of glycine with pinacol 4-bromobutylboronate. [] Subsequent acidic hydrolysis yields 2(S)-Amino-6-boronohexanoic acid with high enantiomeric excess and recovery of the BPB auxiliary. []
2(S)-Amino-6-boronohexanoic acid possesses a structure resembling L-arginine, incorporating a boronic acid moiety at the terminal carbon. [, , , ] Crystallographic studies have revealed its binding mode within the arginase active site. [, , , , , , , ] The boron atom forms a tetrahedral boronate anion, coordinating with the two manganese ions present in the arginase active site. [, ] This binding interaction mimics the transition state of L-arginine hydrolysis. [, ]
The primary chemical reaction of 2(S)-Amino-6-boronohexanoic acid is its binding to the binuclear manganese cluster within the arginase active site. [, , , , , , , ] This interaction involves the formation of a tetrahedral boronate anion that coordinates with the two manganese ions, mimicking the transition state of L-arginine hydrolysis. [, ]
2(S)-Amino-6-boronohexanoic acid functions as a potent and selective inhibitor of arginase. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its mechanism of action involves binding to the enzyme's active site, specifically the binuclear manganese cluster. [, , , , , , , ] This binding occurs through the formation of a tetrahedral boronate anion from the boronic acid moiety of 2(S)-Amino-6-boronohexanoic acid. [, ] This boronate anion coordinates with the manganese ions, mimicking the transition state of L-arginine hydrolysis and thus inhibiting arginase activity. [, , ]
Vascular Function: Researchers have used 2(S)-Amino-6-boronohexanoic acid to study the role of arginase in regulating vascular tone and blood pressure. Studies show its potential in improving endothelial dysfunction in models of aging, diabetes, and chronic heart failure. [, , , , , , , , , , , ]
Respiratory Function: 2(S)-Amino-6-boronohexanoic acid has been used to investigate the contribution of arginase to airway inflammation, hyperresponsiveness, and remodeling in models of asthma and chronic obstructive pulmonary disease. [, , , ]
Immune Response: Research has utilized 2(S)-Amino-6-boronohexanoic acid to understand the role of arginase in immune regulation, particularly in the context of inflammation and infection. [, ]
Erectile Function: 2(S)-Amino-6-boronohexanoic acid has been investigated for its potential to improve erectile function in models of age-related erectile dysfunction. [, , ]
Parasite Infections: Studies have explored the use of 2(S)-Amino-6-boronohexanoic acid and its derivatives as potential therapeutics for parasitic infections such as leishmaniasis and schistosomiasis by targeting the parasite's arginase. [, ]
Development of Isozyme-Specific Inhibitors: Designing inhibitors that selectively target either arginase 1 or arginase 2 to refine therapeutic interventions. [, , ]
Improving Pharmacokinetic Properties: Investigating modifications to the 2(S)-Amino-6-boronohexanoic acid structure to enhance its pharmacological properties, such as bioavailability and half-life. [, ]
Clinical Translation: Conducting further preclinical and clinical studies to translate the promising findings from animal models into effective therapies for human diseases. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: